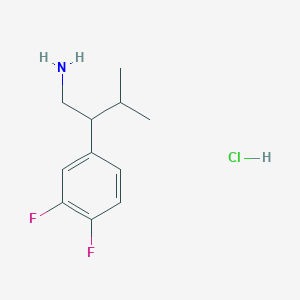
2-(3,4-Difluorophenyl)-3-methylbutan-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(3,4-Difluorophenyl)-3-methylbutan-1-amine;hydrochloride” is an amine derivative with a difluorophenyl group attached to the second carbon of a 3-methylbutan-1-amine. The presence of the hydrochloride indicates that this compound is likely a salt of the amine, which is common in pharmaceuticals and other biologically active compounds to improve solubility and stability .
Molecular Structure Analysis
The molecular structure of this compound would consist of a 3-methylbutan-1-amine backbone with a 3,4-difluorophenyl group attached to the second carbon. The presence of the amine group and the aromatic difluorophenyl group could result in interesting chemical properties .Chemical Reactions Analysis
As an amine, this compound could participate in a variety of chemical reactions. It could act as a nucleophile in substitution reactions or as a base in acid-base reactions. The aromatic difluorophenyl group could also undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the hydrochloride salt. As an amine salt, it would likely be a solid at room temperature and highly soluble in water .科学的研究の応用
Fluorinated Amino Acids Synthesis
Fluorinated amino acids, such as (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-Trifluoroleucine, have been synthesized from 4,4,4-trifluoro-3-methylbutanoic acid, demonstrating the utility of fluorinated compounds in creating valuable derivatives for biochemical applications. This process involves a series of transformations including chiral oxazoline formation, oxidative rearrangement, and hydrogenation, highlighting the complex chemistry involved in incorporating fluorine atoms into organic molecules (Pigza, Quach, & Molinski, 2009).
Complex Formation with Amines
The study of complexes formed by aromatic proton donors with aliphatic amines in aprotic solvents showcases the interactions between fluorinated compounds and amines. This research provides insights into the structural and thermodynamic characteristics of such complexes, which could be relevant for understanding the behavior of "2-(3,4-Difluorophenyl)-3-methylbutan-1-amine;hydrochloride" in various solvents and conditions (Castaneda, Denisov, & Schreiber, 2001).
Enzymatic Synthesis of Fluorinated Compounds
The enzymatic hydrolysis of methyl d,l -3,3-difluorophenyl alanate and its derivatives has been explored, leading to the separation of 3,3-difluoro- l -amino acids. This research highlights the potential for enzymatic methods in synthesizing fluorinated amino acids and their derivatives, which could be analogous to the synthesis and manipulation of "this compound" (Ayi, Guedj, & Septe, 1995).
Schiff Base Organotin(IV) Complexes
Amino acetate functionalized Schiff base organotin(IV) complexes have been synthesized and evaluated as anticancer drugs. This research illustrates the potential biomedical applications of fluorinated compounds, particularly in the development of novel therapeutic agents (Basu Baul, Basu, Vos, & Linden, 2009).
Amination Reactions
Aminostannanes, derived from organostannanes, have been shown to be effective aminating agents for a variety of substrates. This research underscores the versatility of amination reactions in modifying and synthesizing fluorinated compounds and their derivatives, which could be applicable to "this compound" (George & Lappert, 1969).
Safety and Hazards
特性
IUPAC Name |
2-(3,4-difluorophenyl)-3-methylbutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N.ClH/c1-7(2)9(6-14)8-3-4-10(12)11(13)5-8;/h3-5,7,9H,6,14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXRGRHYGPMFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)C1=CC(=C(C=C1)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,8,10-trimethyl-N-(m-tolyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2616730.png)


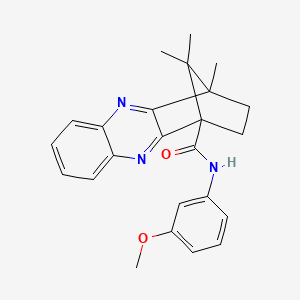
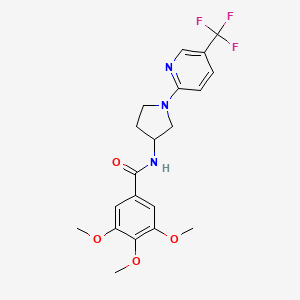
![3-(2-ethoxyethyl)-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2616741.png)
![2-[(2,4-Difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2616742.png)
![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2616743.png)
![1-ethyl-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2616744.png)
![3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2616746.png)
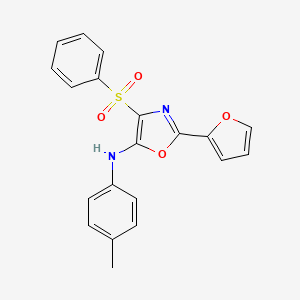
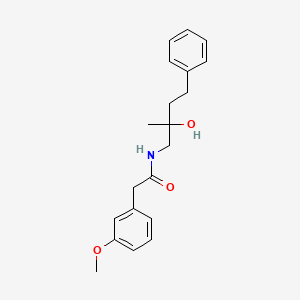
![tert-butyl N-[(2-formylthiophen-3-yl)methyl]carbamate](/img/structure/B2616750.png)
